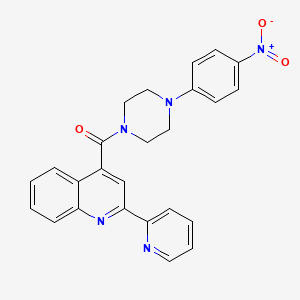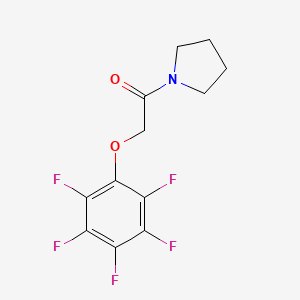
N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenethyl group, a pyrimidinylamino group, and a benzamide core. Its molecular formula is C18H19N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzamide Core: This step involves the reaction of 4-methoxyphenethylamine with benzoyl chloride to form N-(4-methoxyphenethyl)benzamide.
Introduction of the Pyrimidinylamino Group: The next step involves the reaction of the intermediate with 2-aminopyrimidine under specific conditions to introduce the pyrimidinylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-pyridin-2-ylbenzamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
4-methoxy-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide: Similar structure but with additional functional groups.
Uniqueness
N-(4-methoxyphenethyl)-3-(2-pyrimidinylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-8-6-15(7-9-18)10-13-21-19(25)16-4-2-5-17(14-16)24-20-22-11-3-12-23-20/h2-9,11-12,14H,10,13H2,1H3,(H,21,25)(H,22,23,24) |
InChI Key |
QKDIEGTUJGTAPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propan-2-yl {[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)-1-benzofuran-5-yl]oxy}acetate](/img/structure/B11139951.png)
![2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(octahydro-2H-quinolizin-1-ylmethyl)acetamide](/img/structure/B11139955.png)
![(5Z)-2-[(E)-2-phenylethenyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11139963.png)
![N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11139964.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B11139965.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11139967.png)

![N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11139990.png)

![N-(3,5-dimethoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11140000.png)

![N-(2-methoxyethyl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B11140006.png)
![7-(3-methoxyphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11140009.png)
![5-(3,4-dimethoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11140022.png)
